molecular formula C19H12Cl2O2 B2991925 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one CAS No. 304896-42-2

3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one

Cat. No.: B2991925
CAS No.: 304896-42-2
M. Wt: 343.2
InChI Key: NLRKLPSYXOTQMT-PKNBQFBNSA-N
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Description

3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dichlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The furan ring and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.

    Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It can be used in the development of organic electronic materials and as a building block for functional polymers.

Mechanism of Action

The mechanism of action of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with key enzymes and proteins involved in cell cycle regulation and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2,3-Dichlorophenyl)furan-2-yl)prop-2-enoic acid
  • 3-(5-(2,3-Dichlorophenyl)furan-2-yl)methanol
  • 3-(5-(2,3-Dichlorophenyl)furan-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one is unique due to its specific structural features, such as the presence of both a furan ring and a phenylprop-2-en-1-one moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O2/c20-16-8-4-7-15(19(16)21)18-12-10-14(23-18)9-11-17(22)13-5-2-1-3-6-13/h1-12H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRKLPSYXOTQMT-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-42-2
Record name 3-(5-(2,3-DICHLOROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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